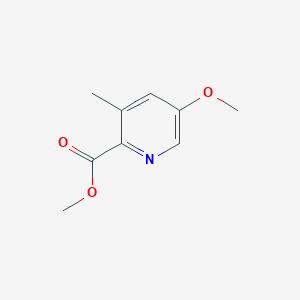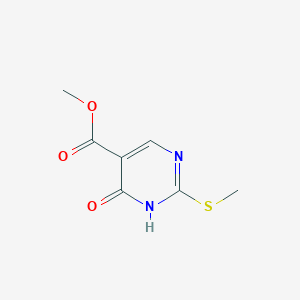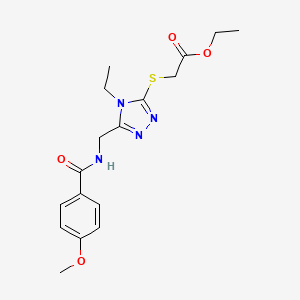![molecular formula C21H20N6O2S B2488340 N-{3-[1-(3-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamid CAS No. 932537-78-5](/img/structure/B2488340.png)
N-{3-[1-(3-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" is a synthetic compound characterized by a complex structure featuring multiple rings and functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
Used in creating complex molecules for studying reaction mechanisms and chemical properties.
Biology
Explored for its potential as an enzyme inhibitor or probe due to its multi-functional groups.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Used in material sciences for developing new polymers and advanced materials due to its robust chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" typically involves multi-step procedures:
Formation of the 1,2,3-triazole ring: : Using click chemistry to react an azide with an alkyne under copper-catalyzed conditions.
Thiadiazole ring formation: : Cyclization reactions involving thiosemicarbazide and carbon disulfide in basic media.
Coupling reactions: : To introduce the benzamide moiety, involving typical amide bond formation conditions such as using carbodiimide coupling agents.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and efficiency. High-pressure reactors and continuous flow systems might be used to scale up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Can convert sulfide groups to sulfoxides or sulfones.
Reduction: : Reduction of the triazole or thiadiazole rings under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitutions at the aromatic rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Copper sulfate for click reactions, palladium on carbon for hydrogenation.
Major Products
Depending on the reaction, you can get:
Sulfoxides/sulfones: from oxidation.
Hydrogenated derivatives: from reduction.
Substituted aromatic compounds: from substitution reactions.
Wirkmechanismus
The compound exerts its effects through:
Binding to specific enzymes or receptors: : Interfering with their normal function, which could inhibit or activate biological pathways.
Disrupting cellular processes: : By interacting with DNA or proteins, leading to changes in cell function.
Molecular Targets and Pathways
This can include:
Kinase enzymes: : Inhibiting signaling pathways.
DNA replication processes: : Preventing cell proliferation.
Reactive Oxygen Species (ROS) production: : Causing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with 1,2,3-triazole or thiadiazole rings, "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" stands out due to its combination of these rings with the benzamide moiety, enhancing its chemical and biological activity.
List of Similar Compounds
1,2,3-Triazole derivatives: : Known for their stability and biological activity.
Thiadiazole derivatives: : Often explored for medicinal chemistry applications.
Benzamide derivatives: : Common in pharmaceuticals for their bioavailability and efficacy.
Eigenschaften
IUPAC Name |
N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXHLNVMPXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)




![methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2488273.png)



![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)
